5-Hydroxy-1-indanone
Overview
Description
5-Hydroxy-1-indanone is a derivative of 1-indanone, characterized by the presence of a hydroxyl group at the fifth position of the indanone ring. This compound has the molecular formula C9H8O2 and a molecular weight of 148.16 g/mol . It is known for its diverse applications in organic synthesis and its potential biological activities.
Mechanism of Action
Target of Action
5-Hydroxy-1-indanone is a derivative of 1-indanone, which has been found to have a broad range of biological activity . The primary targets of 1-indanone derivatives are often enzymes or receptors that play crucial roles in various biochemical pathways. For instance, some 1-indanone derivatives have been found to inhibit two separate isoforms of monoamine oxidases: MAO-A and MAO-B .
Mode of Action
It’s known that 1-indanone derivatives often interact with their targets by binding to the active site of the enzyme or receptor, thereby modulating its activity . This interaction can lead to changes in the biochemical pathways that the target is involved in.
Biochemical Pathways
Given that some 1-indanone derivatives are inhibitors of monoamine oxidases, it’s possible that this compound may affect the metabolic pathways involving these enzymes . Monoamine oxidases are involved in the breakdown of monoamine neurotransmitters, such as dopamine and serotonin, so their inhibition can have significant effects on neurotransmission.
Pharmacokinetics
For instance, this compound has a molecular weight of 148.16 , which is within the range that is generally favorable for oral bioavailability.
Result of Action
Given the known activities of other 1-indanone derivatives, it’s possible that this compound could have effects such as anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer activities .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, factors such as pH and temperature could affect the stability of the compound and its interaction with its targets. Moreover, the presence of other substances, such as proteins or lipids, could also influence the compound’s action by affecting its distribution and metabolism .
Biochemical Analysis
Biochemical Properties
5-Hydroxy-1-indanone interacts with various biomolecules in biochemical reactions. For instance, it has been used in the alkylation reaction of this compound with various alkyl or benzyl bromides . These 1-indanone derivatives are potential inhibitors of two separate isoforms of monoamine oxidases: MAO-A and MAO-B .
Cellular Effects
1-indanone derivatives, which include this compound, have been widely used in medicine and have shown biological activity .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. For example, it has been used in the synthesis of C5- and C6-alkoxy and benzyloxy-substituted 1-indanones
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-1-indanone can be achieved through various methods. One common approach involves the reaction of 3-chloropropionyl chloride with 2,6-dibromophenol to form 2,6-dibromophenyl 3-chloropropionate. This intermediate is then cyclized in the presence of a Lewis acid to yield 4,6-dibromo-5-hydroxy-1-indanone, which is subsequently debrominated to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-1-indanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with alkyl or benzyl bromides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Alkylation reactions often employ alkyl or benzyl bromides in the presence of a base.
Major Products:
Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 5-hydroxy-1-indanol.
Substitution: Formation of alkyl or benzyl-substituted this compound derivatives.
Scientific Research Applications
5-Hydroxy-1-indanone has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Indanone: Lacks the hydroxyl group at the fifth position, making it less reactive in certain chemical reactions.
5-Chloro-1-indanone: Contains a chlorine atom instead of a hydroxyl group, leading to different reactivity and applications.
7-Hydroxy-1-indanone: The hydroxyl group is positioned differently, affecting its chemical behavior and biological activity.
Uniqueness of 5-Hydroxy-1-indanone: The presence of the hydroxyl group at the fifth position in this compound imparts unique reactivity and biological properties, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
5-hydroxy-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,10H,1,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKQOVXGDIZYDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70283404 | |
Record name | 5-Hydroxy-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70283404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3470-49-3 | |
Record name | 3470-49-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31249 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Hydroxy-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70283404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Hydroxy-1-indanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of microbial transformation in this research?
A1: The research highlights the capability of specific microorganisms to selectively cleave and modify a complex chemical structure. Specifically, they demonstrate the reductive opening of 5-methoxy-2-(5-nitrofurfurylidene)-1-indanone (1) to yield 2-(4-cyano-2-oxobutyl)-5-methoxy-1-indanone (2) by several microorganisms. Interestingly, some microorganisms further cleave the phenolic methoxy group, leading to the formation of 2-(4-cyano-2-oxobutyl)-5-hydroxy-1-indanone (3). [] This showcases the potential of microbial biocatalysts to achieve chemical transformations that might be challenging or less environmentally friendly using traditional synthetic methods.
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